Regulatory Classification as a Distinct Fentanyl-Related Substance
The U.S. Drug Enforcement Administration (DEA) has proposed permanently listing this compound in Schedule I as a distinct fentanyl-related substance, alongside three other specific analogs (fentanyl carbamate, ortho-fluoroacryl fentanyl, ortho-fluoroisobutyryl fentanyl, and para-fluoro furanyl fentanyl) [1]. This regulatory action is based on a compound-specific assessment of its potential for abuse and pharmacological similarity to schedule I opioids, confirming it is not simply covered by generic class definitions.
| Evidence Dimension | Regulatory Status (Proposed Schedule I) |
|---|---|
| Target Compound Data | Proposed for individual listing in Schedule I |
| Comparator Or Baseline | Fentanyl carbamate (ethyl analog): also proposed for individual listing |
| Quantified Difference | Qualitative: distinct chemical entity evaluated independently |
| Conditions | DEA 2021 Proposed Rule, 21 CFR Part 1308 |
Why This Matters
For forensic and analytical laboratories, procuring a scheduled substance with distinct regulatory identity ensures compliance and traceability in method validation and evidence handling.
- [1] Drug Enforcement Administration. Schedules of Controlled Substances: Placement of Four Specific Fentanyl-Related Substances in Schedule I. Federal Register, Vol. 86, No. 51, March 18, 2021. View Source
